molecular formula C10H18ClNO2 B2816288 2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride CAS No. 2378501-76-7

2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride

Cat. No.: B2816288
CAS No.: 2378501-76-7
M. Wt: 219.71
InChI Key: MOJMPSSVZWXTOA-UHFFFAOYSA-N
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Description

2-Aminospiro[3.5]nonane-2-carboxylic acid hydrochloride is a spirocyclic compound featuring a bicyclic structure with a seven-membered ring fused to a five-membered ring. The molecule contains a primary amino group and a carboxylic acid functional group, both positioned at the spiro carbon (C2), and is stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₆ClNO₂ (free base: C₉H₁₅NO₂), with a molecular weight of 205.7 g/mol . This compound serves as a versatile scaffold in medicinal chemistry due to its constrained geometry, which enhances binding specificity to biological targets.

Properties

IUPAC Name

2-aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-10(8(12)13)6-9(7-10)4-2-1-3-5-9;/h1-7,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJMPSSVZWXTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(C2)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the spirocyclic structure: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization.

    Introduction of the amino group:

    Carboxylation: The carboxylic acid group is introduced at the 2-position, typically through a carboxylation reaction.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Overview

2-Aminospiro[3.5]nonane-2-carboxylic acid; hydrochloride is a unique spirocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry, biochemistry, and materials science. Its structural properties allow it to participate in diverse chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Medicinal Chemistry

2-Aminospiro[3.5]nonane-2-carboxylic acid; hydrochloride is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

  • Case Study : Research has shown that this compound can modulate the activity of glutamate receptors, suggesting applications in neuropharmacology and the treatment of neurological disorders.

Biochemical Research

This compound's ability to form hydrogen bonds and ionic interactions makes it a useful tool in studying protein-ligand interactions.

  • Protein Interaction Studies : Studies indicate that the spirocyclic structure enhances binding affinity to proteins compared to linear analogs, which is crucial for understanding its potential as a drug candidate.

Synthetic Chemistry

2-Aminospiro[3.5]nonane-2-carboxylic acid; hydrochloride serves as a building block for synthesizing more complex molecules.

  • Synthesis Pathways : The compound can undergo various reactions such as oxidation, reduction, and substitution, allowing chemists to create derivatives with tailored properties for specific applications.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate, chromium trioxideNitro or nitroso derivatives
ReductionLithium aluminum hydride, sodium borohydrideAlcohols or aldehydes
SubstitutionAlkyl halides, acyl chloridesVarious substituted derivatives

Material Science

The compound is explored for its potential in developing new materials due to its unique structural properties.

  • Applications in Polymers : Its ability to participate in polymerization reactions could lead to the creation of novel materials with desirable mechanical or thermal properties.

Mechanism of Action

The mechanism of action of 2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The spirocyclic structure may also contribute to its unique binding properties and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-aminospiro[3.5]nonane-2-carboxylic acid hydrochloride with structurally related spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features CAS RN Reference
2-Aminospiro[3.5]nonane-2-carboxylic acid hydrochloride C₉H₁₆ClNO₂ 205.7 Amino, carboxylic acid Spiro[3.5] backbone 2377031-85-9
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride C₈H₁₃ClN₂O₃ 228.68 Carboxylic acid, ether oxygen Oxygen atom in the 7-membered ring CID 122164336
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid hydrochloride C₈H₁₄ClN₂O₂ 214.67 Carboxylic acid, secondary amine Two nitrogen atoms in the spiro system 2007921-06-2
5-Azaspiro[3.5]nonane-8-carboxylic acid hydrochloride C₉H₁₆ClNO₂ 205.7 Carboxylic acid, tertiary amine Nitrogen in the 5-membered ring Not provided
7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride C₉H₁₄ClN₂ 186.68 Nitrile group Nitrile substituent at C2 2304951-87-7

Key Differences and Implications

Heteroatom Substitution: The 7-oxa variant (C₈H₁₃ClN₂O₃) introduces an oxygen atom into the 7-membered ring, enhancing polarity and hydrogen-bonding capacity compared to the parent compound .

Functional Group Modifications: The nitrile derivative (C₉H₁₄ClN₂) lacks the carboxylic acid group, reducing hydrophilicity but improving membrane permeability . 5-Azaspiro compounds (C₉H₁₆ClNO₂) feature nitrogen in the smaller ring, altering conformational flexibility and steric effects .

Stereochemical Complexity: The rac-(2S,4R)-5-azaspiro variant (C₉H₁₆ClNO₂) demonstrates how stereochemistry influences pharmacological activity, as seen in its use as a chiral building block for drug discovery .

Biological Activity

Overview

2-Aminospiro[3.5]nonane-2-carboxylic acid; hydrochloride is a spirocyclic compound recognized for its unique structural properties, characterized by the molecular formula C10H17NO2HClC_{10}H_{17}NO_2\cdot HCl and a molar mass of approximately 183.25 g/mol. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and interactions with macromolecules.

Chemical Structure and Properties

The compound features a spirocyclic structure, which contributes to its distinct chemical behavior. The presence of both an amino group and a carboxylic acid group allows for the formation of hydrogen bonds and ionic interactions with proteins and enzymes, potentially influencing their biological functions.

The biological activity of 2-Aminospiro[3.5]nonane-2-carboxylic acid; hydrochloride primarily involves:

  • Binding Interactions : The amino and carboxylic acid groups can interact with various biomolecules through hydrogen bonding and ionic interactions.
  • Influence on Enzyme Activity : The compound may modulate the activity of enzymes by altering their conformation or stability upon binding.
  • Therapeutic Potential : Ongoing research is investigating its role as a precursor in drug development, particularly in targeting specific biological pathways .

Biological Activity Research Findings

Recent studies have focused on the biological implications of this compound, revealing several key findings:

  • Protein Interaction Studies : Investigations into how 2-Aminospiro[3.5]nonane-2-carboxylic acid binds to proteins have shown that its spirocyclic structure may enhance binding affinity compared to linear analogs. These interactions are crucial for understanding its potential as a drug candidate.
  • Enzyme Inhibition : Preliminary data suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although further studies are needed to elucidate the exact mechanisms and therapeutic applications .
  • Case Studies : A notable case study demonstrated the ability of this compound to modulate the activity of glutamate receptors, indicating potential applications in neuropharmacology .

Comparative Analysis

To better understand the uniqueness of 2-Aminospiro[3.5]nonane-2-carboxylic acid; hydrochloride, it can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Aminospiro[3.4]octane-2-carboxylic acid; hydrochlorideSimilar spirocyclic structureModerate enzyme interaction
2-Aminospiro[4.5]decane-2-carboxylic acid; hydrochlorideLarger spirocyclic frameworkLimited biological studies

The distinct spirocyclic nature of 2-Aminospiro[3.5]nonane-2-carboxylic acid sets it apart from these analogs, potentially leading to unique reactivity profiles and biological activities.

Q & A

Q. What are the key synthetic routes for 2-Aminospiro[3.5]nonane-2-carboxylic Acid Hydrochloride?

The synthesis involves three critical steps:

  • Spirocyclic formation : Intramolecular cyclization of a precursor (e.g., via acid-catalyzed cyclization under reflux conditions) .
  • Amino group introduction : Achieved through reductive amination or direct substitution .
  • Carboxylation : A carboxylation reaction at the 2-position, often using CO₂ or derivatives under basic conditions . Optimization focuses on solvent choice (e.g., THF or DMF), temperature control (60–100°C), and catalysts (e.g., Pd for carboxylation) .

Q. How is the spirocyclic structure characterized experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify spirocyclic proton environments and quaternary carbon signals .
  • X-ray crystallography : Resolves the bicyclic geometry and confirms hydrogen-bonding interactions between the amino and carboxylic acid groups .
  • Mass spectrometry : Validates molecular weight (C₁₀H₁₇NO₂·HCl, ~183.25 g/mol) and fragmentation patterns .

Q. What biological activities are reported for this compound?

  • Glutamate receptor modulation : Binds to NMDA receptors, potentially influencing neuropharmacological pathways .
  • Protein-ligand interactions : Enhanced binding affinity to enzymes (e.g., proteases) due to hydrogen bonding from the amino and carboxylic acid groups .
  • Comparative activity : Exhibits higher binding affinity than linear analogs (e.g., 2-Aminospiro[3.4]octane derivatives) due to conformational rigidity .

Advanced Research Questions

Q. How does the spirocyclic framework influence binding affinity compared to structural analogs?

The 3.5 spirocyclic system creates a rigid, pre-organized conformation that enhances binding to targets like enzymes or receptors. For example:

  • Comparative studies : Binding affinity to glutamate receptors is 2–3× higher than 2-Aminospiro[4.5]decane analogs, attributed to optimal ring strain and spatial alignment .
  • Hydrogen-bonding networks : The amino-carboxylic acid motif forms stable interactions with catalytic residues (e.g., in proteases), as shown in molecular docking simulations .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies (e.g., variable enzyme inhibition) arise from:

  • Purity variations : Impurities from incomplete cyclization (e.g., linear byproducts) can skew results. High-performance liquid chromatography (HPLC) purity >98% is critical .
  • Assay conditions : pH-dependent ionization of the carboxylic acid group affects binding. Standardized buffers (e.g., pH 7.4 PBS) are recommended .
  • Structural analogs : Bioisosteric replacements (e.g., 7-Oxa-2-azaspiro analogs in ) may alter solubility or steric effects, requiring controlled comparative studies .

Q. How can derivatization enhance this compound’s utility in drug discovery?

Functionalization strategies include:

  • Amino group substitution : Alkylation or acylation to improve membrane permeability (e.g., tert-butyl carbamate derivatives in ) .
  • Carboxylic acid activation : Conversion to esters or amides for prodrug development, as seen in spirocyclic protease inhibitors .
  • Spiro ring modification : Introducing heteroatoms (e.g., sulfur or oxygen) to mimic bioisosteres like pipecolic acid, enhancing metabolic stability () .

Q. What mechanistic insights explain its enzyme inhibition properties?

Studies suggest:

  • Transition-state mimicry : The spirocyclic structure mimics protease transition states, competitively inhibiting enzymes (e.g., HCV NS3 protease analogs in ) .
  • Allosteric modulation : Binding to non-catalytic sites induces conformational changes, as observed in glutamate receptor studies via electrophysiology .

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